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Compound of Interest

Compound Name: Etravirine D4

Cat. No.: B1139326 Get Quote

CAS Number: 1142095-93-9[1][2][3][4][5]

This technical guide provides an in-depth overview of Etravirine D4, a deuterated analog of

the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. Primarily utilized as an

internal standard for the quantification of Etravirine in bioanalytical methods such as GC- or LC-

mass spectrometry, Etravirine D4 is essential for researchers, scientists, and drug

development professionals working on HIV therapeutics. This document details the mechanism

of action, metabolic pathways, pharmacokinetic properties, and resistance profile of Etravirine,

the active counterpart of Etravirine D4.

Mechanism of Action
Etravirine is a second-generation NNRTI that specifically targets the reverse transcriptase (RT)

enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1). Unlike nucleoside reverse

transcriptase inhibitors (NRTIs), Etravirine is a non-competitive inhibitor that binds to a

hydrophobic pocket in the RT enzyme, distinct from the active site. This binding induces a

conformational change in the enzyme, distorting the structure of the DNA polymerase active

site and thereby inhibiting both RNA-dependent and DNA-dependent DNA polymerase

activities. This action effectively halts the conversion of viral RNA into DNA, a critical step in the

HIV-1 replication cycle.

One of the key features of Etravirine is its high genetic barrier to resistance compared to first-

generation NNRTIs. Its molecular flexibility allows it to bind to the reverse transcriptase enzyme

in multiple conformations, enabling it to maintain activity against viral strains that have

developed resistance to other NNRTIs through mutations like K103N and Y181C.
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Mechanism of Action of Etravirine

Metabolic Pathways
Etravirine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.

The main enzymes involved in its metabolism are CYP3A4, CYP2C9, and CYP2C19. The

biotransformation of Etravirine involves oxidation, leading to the formation of various

hydroxylated metabolites. These metabolites are subsequently conjugated with glucuronic acid

(glucuronidation) before excretion. The major metabolites of etravirine are significantly less

active against HIV-1 reverse transcriptase than the parent drug.
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Metabolic Pathway of Etravirine

Pharmacokinetic Properties
The pharmacokinetic profile of Etravirine has been extensively studied in healthy volunteers

and HIV-1 infected patients. The following tables summarize key pharmacokinetic parameters

from various clinical studies.

Table 1: Single Dose Pharmacokinetic Parameters of Etravirine
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Parameter Value Reference

Tmax (hours) 2.5 - 5

Half-life (hours) 30 - 40

Protein Binding (%) 99.9

Table 2: Steady-State Pharmacokinetic Parameters of Etravirine in HIV-Positive Adults (200 mg

twice daily)

Study n
AUC0-12h
(ng·h/mL)

Cmin (ng/mL)

DUET-1 & DUET-2 575 5506 (± 4710) 393 (± 391)

Table 3: Etravirine Pharmacokinetic Parameters in Different Dosing Regimens

Trial Etravirine Dose AUC24h (ng·h/mL) C0h (ng/mL)

SENSE 400 mg QD
12,447 (8,261–

15,652)
330 (188–472)

HIV 2032 400 mg QD
10,412 (3,364–

18,650)
233 (58–480)

Monetra 400 mg QD Not done 422 (264–655)

DUET 200 mg BD 9,044 (916–119,680) 298 (2–4,852)

Resistance Profile
A key advantage of Etravirine is its effectiveness against HIV-1 strains with mutations that

confer resistance to first-generation NNRTIs. However, the accumulation of specific mutations

can reduce its susceptibility. The impact of these mutations is often quantified as a "fold

change" (FC) in the 50% effective concentration (EC50) compared to wild-type virus.

Table 4: Impact of NNRTI Resistance Mutations on Etravirine Susceptibility
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Mutation(s)
Fold Change in Etravirine
Susceptibility

Reference

Y181C in combination with at

least one other RAM
12.6

K101P + E138A/G/Q +

K103N/S/T + V179I
380 - 1400

K101P + (K103S +/- V179I) 12 - 130

Experimental Protocols
In Vitro Reverse Transcriptase Inhibition Assay
A common method to determine the inhibitory activity of compounds like Etravirine is a cell-free

enzymatic assay.

Objective: To measure the 50% inhibitory concentration (IC50) of Etravirine against HIV-1

reverse transcriptase.

Materials:

Recombinant HIV-1 Reverse Transcriptase

Poly(rA)-oligo(dT) template-primer

[³H]-dTTP (radiolabeled deoxythymidine triphosphate)

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

Etravirine stock solution (in DMSO)

Scintillation fluid and counter

Procedure:

Preparation of Reagents: Prepare serial dilutions of Etravirine in the reaction buffer.
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Reaction Setup: In a microtiter plate, combine the reaction buffer, poly(rA)-oligo(dT), and

[³H]-dTTP.

Initiation of Reaction: Add the recombinant HIV-1 RT enzyme to each well to start the

reaction.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., cold

trichloroacetic acid).

Measurement: Precipitate the newly synthesized DNA, wash, and measure the incorporated

radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of inhibition against the log of the Etravirine concentration

to determine the IC50 value.
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Workflow for an In Vitro RT Inhibition Assay
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DUET-1 and DUET-2 Clinical Trials
The DUET (DUrable Efficacy of TMC125) trials were pivotal Phase III studies that evaluated the

efficacy and safety of Etravirine in treatment-experienced HIV-1-infected adults.

Study Design:

Type: Two randomized, double-blind, placebo-controlled trials.

Population: Treatment-experienced adult patients with HIV-1 RNA >5000 copies/mL, at least

one NNRTI resistance-associated mutation, and at least three primary protease inhibitor

mutations.

Intervention: Patients were randomized to receive either Etravirine (200 mg twice daily) or a

placebo, in combination with a background regimen that included darunavir/ritonavir and at

least two other investigator-selected antiretrovirals (NRTIs ± enfuvirtide).

Primary Endpoint: The proportion of patients with a confirmed viral load below 50 copies/mL

at week 24.

Key Findings:

At week 24, a significantly higher proportion of patients in the Etravirine group achieved a

viral load of less than 50 copies/mL compared to the placebo group in both DUET-1 (56% vs.

39%) and DUET-2 (62% vs. 44%).

At week 96, the virological response was durable, with 57% of patients in the Etravirine

group maintaining a viral load <50 copies/mL compared to 36% in the placebo group.

The most common adverse event associated with Etravirine was a mild to moderate rash.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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